1-Butanesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 1-butanesulfonyl chloride and its derivatives has been a topic of interest in the field of organic chemistry. One approach involves the chlorination of hydroxyalkanesulfinate salts in a nonpolar medium, leading to compounds like 4-hydroxy-1-butanesulfonyl chloride. This method showcases the potential for creating sulfonyl chloride compounds through direct chlorination processes, highlighting the versatility and adaptability of sulfonyl chloride synthesis techniques (King & Rathore, 1987).
Molecular Structure Analysis
The molecular structure of 1-butanesulfonyl chloride and related compounds has been elucidated through various spectroscopic techniques. The structure is characterized by its sulfonyl chloride functional group attached to a butane backbone, which significantly influences its reactivity and interactions. The presence of the sulfonyl chloride group imparts unique electronic properties, making it a valuable intermediate in organic synthesis.
Chemical Reactions and Properties
1-Butanesulfonyl chloride participates in numerous chemical reactions, demonstrating its role as a versatile intermediate. Its reactivity with nucleophiles, such as triethylamine, and its ability to undergo cyclization reactions are notable. For example, reactions with triethylamine in ethanol-d lead to products like ethyl 4-hydroxy-1-butanesulfonate, showcasing the compound's utility in synthesizing a wide range of organic molecules (King & Rathore, 1987).
Scientific Research Applications
1-Butanesulfonyl chloride, also known as Butylsulfonyl Chloride, is a chemical compound with the formula C4H9ClO2S . It has a molecular weight of 156.631 . This compound is typically available in a liquid state and is sensitive to moisture .
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Preparation of Sulfonamides : Sulfonamides are a significant class of compounds in medicinal chemistry. They’re used as antibiotics, diuretics, and antiretroviral drugs. 1-Butanesulfonyl chloride can react with amines to form butanesulfonamides .
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Preparation of Sulfonic Esters : Sulfonic esters are useful intermediates in organic synthesis. They can be prepared by reacting 1-Butanesulfonyl chloride with alcohols .
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Preparation of Sulfonyl Chlorides : Sulfonyl chlorides are reactive intermediates in organic synthesis. They can be prepared by reacting 1-Butanesulfonyl chloride with other reagents .
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Preparation of Sulfones : Sulfones are used in various applications, including as solvents, polymers, and pharmaceuticals. They can be prepared by reacting 1-Butanesulfonyl chloride with organometallic reagents .
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Preparation of Sulfonyl Fluorides : Sulfonyl fluorides are used as bioisosteres in drug design. They can be prepared by reacting 1-Butanesulfonyl chloride with a fluoride source .
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Preparation of Sulfonate Salts : Sulfonate salts are used in various applications, including as detergents, surfactants, and catalysts. They can be prepared by reacting 1-Butanesulfonyl chloride with a base .
Safety And Hazards
1-Butanesulfonyl chloride is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDIIKBPDQQQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044883 | |
Record name | Butane-1-sulfonyl chloride | |
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Molecular Weight |
156.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, light yellow, or light orange liquid; [Acros Organics MSDS] | |
Record name | 1-Butanesulfonyl chloride | |
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Vapor Pressure |
0.5 [mmHg] | |
Record name | 1-Butanesulfonyl chloride | |
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Product Name |
1-Butanesulfonyl chloride | |
CAS RN |
2386-60-9 | |
Record name | Butanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2386-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Butanesulfonyl chloride | |
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Record name | 1-Butanesulfonyl chloride | |
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Record name | 1-Butanesulfonyl chloride | |
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Record name | Butane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
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Record name | Butane-1-sulphonyl chloride | |
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Record name | 1-BUTANESULFONYL CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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